(5-Chloro-1,3-phenylene)dimethanol
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Overview
Description
(5-Chloro-1,3-phenylene)dimethanol: is an organic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . It is a derivative of benzene, where two hydroxymethyl groups are attached to the 1 and 3 positions, and a chlorine atom is attached to the 5 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-Chloro-1,3-phenylene)dimethanol typically begins with 5-chloro-1,3-dibromobenzene.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-1,3-phenylene)dimethanol can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- (5-Chloro-1,3-phenylene)dimethanol is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals .
Medicine:
- Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways .
Industry:
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-phenylene)dimethanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
(5-Amino-1,3-phenylene)dimethanol: Similar structure but with an amino group instead of a chlorine atom.
(5-Nitro-1,3-phenylene)dimethanol: Contains a nitro group instead of a chlorine atom.
(5-Methyl-1,3-phenylene)dimethanol: Contains a methyl group instead of a chlorine atom.
Uniqueness:
Properties
Molecular Formula |
C8H9ClO2 |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
[3-chloro-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 |
InChI Key |
CNFMFSVMWFZGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CO)Cl)CO |
Origin of Product |
United States |
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